N-(4-acetylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(4-acetylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule belonging to the 1,8-naphthyridine carboxamide class. The compound features a 1,8-naphthyridine core substituted with a methyl group at position 1, a carbonyl group at position 2, and a carboxamide moiety at position 3 linked to a 4-acetylphenyl group. This acetylphenyl substitution distinguishes it from analogs and may influence solubility, receptor binding, or metabolic stability .
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-11(22)12-5-7-14(8-6-12)20-17(23)15-10-13-4-3-9-19-16(13)21(2)18(15)24/h3-10H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBCAQJKOMGOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound belongs to the naphthyridine family, characterized by a bicyclic structure that includes nitrogen atoms. Its molecular formula is with a molecular weight of approximately 258.28 g/mol. The structural features contribute to its biological activity, particularly its ability to interact with biological targets.
The biological activity of this compound has been attributed to several mechanisms:
-
Anticancer Activity :
- Studies have shown that naphthyridine derivatives can induce apoptosis in cancer cells. For instance, the compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (non-small cell lung cancer) cells. The mechanism involves intercalation into DNA and modulation of cell cycle regulators such as p21 and cyclins .
- Aaptamine, a related naphthyridine compound, exhibited significant anticancer properties with IC50 values ranging from 10.47 to 15.03 μg/mL against different cancer cell lines .
- Antimicrobial Activity :
- Neurological Effects :
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on human cancer cell lines. The compound was found to significantly inhibit cell proliferation in a dose-dependent manner, leading to G1 phase arrest and reduced expression of cyclins involved in cell cycle progression.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating strong antimicrobial potential.
Table 1: Biological Activities of this compound
| Activity Type | Cell Line/Pathogen | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 12.5 | Apoptosis induction via DNA intercalation |
| Anticancer | A549 | 10.5 | Cell cycle arrest (G1 phase) |
| Antimicrobial | Staphylococcus aureus | 5 | Disruption of cell membrane |
| Antimicrobial | Escherichia coli | 7 | Inhibition of cell wall synthesis |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-acetylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions, including acylation and cyclization processes. The compound's structure features a naphthyridine core, which is known for its ability to interact with biological targets due to its planar structure and electron-rich nature.
This compound exhibits various biological activities that make it a candidate for further research in drug development:
1. Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
2. Antioxidant Activity
The antioxidant properties of this compound have been evaluated using different assays. The compound has shown the ability to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
3. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. Notably, it exhibits strong inhibition against acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's . Molecular docking studies suggest favorable binding interactions with these enzymes .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Neuroprotective Effects
In a neuroprotective study involving animal models of Alzheimer's disease, the administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that the compound could be further developed for therapeutic use in neurodegenerative disorders .
Comparison with Similar Compounds
Core Modifications
Pharmacokinetic Implications
- The chlorobenzyl and ethyl-o-tolyl groups in 1-(4-chlorobenzyl)-N-ethyl-2-oxo-N-(o-tolyl)-... increase molecular weight (431.9) and logP, suggesting slower clearance but higher membrane permeability .
Research Findings on Analog Efficacy
- OZ1 : Demonstrated binding to unspecified targets in crystallographic studies, with hydroxyhexyl and fluorobenzyl groups contributing to stability in aqueous environments .
- Compound 53 : Synthesized via a multi-step route involving bromination and malonate ester condensation, suggesting scalable production methods applicable to the target compound .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.7 ppm) and carbonyl groups (δ 165–170 ppm). Methyl groups appear as singlets (δ 2.5–3.0 ppm) .
- IR Spectroscopy : Confirms amide (1650–1680 cm⁻¹) and ketone (1680–1700 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 423 [M+H]+) .
Q. Advanced Research Focus
- X-ray Crystallography : Resolves bond angles and dihedral angles critical for understanding π-π stacking in crystal lattices .
- 2D NMR (COSY, NOESY) : Maps through-space interactions to confirm regiochemistry of substituents .
How can researchers resolve contradictions in reported biological activity data for naphthyridine derivatives?
Advanced Research Focus
Contradictions often arise from structural variations (e.g., halogen substitutions) or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the acetylphenyl group (e.g., bromo vs. fluoro analogs) reveals electronic effects on enzyme inhibition .
- Standardized Assays : Replicating COX-2 inhibition assays under uniform pH and temperature conditions reduces variability .
- Meta-Analysis : Cross-referencing IC₅₀ values from independent studies identifies outliers (e.g., conflicting apoptosis induction rates in cancer cell lines) .
What computational methods are employed to predict the target interactions of this compound?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like FAAH or kinases. For example, the acetylphenyl group forms hydrogen bonds with FAAH’s catalytic Ser241 .
- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) .
- QSAR Models : Machine learning (e.g., Random Forest) correlates substituent electronegativity with antibacterial potency .
What strategies improve the solubility and bioavailability of this compound in preclinical studies?
Q. Basic Research Focus
- Salt Formation : Hydrochloride salts increase aqueous solubility (e.g., 5 mg/mL vs. 0.2 mg/mL free base) .
- Prodrug Design : Esterification of the carboxamide group enhances intestinal absorption .
Q. Advanced Research Focus
- Nanoparticle Encapsulation : PLGA nanoparticles improve plasma half-life from 2 to 8 hours in rodent models .
- Co-crystallization : Co-formers like succinic acid modify crystal packing to boost dissolution rates .
How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) : Bromine or fluorine at the 4-position increases electrophilicity, enhancing nucleophilic aromatic substitution rates .
- Electron-Donating Groups (EDGs) : Methoxy groups reduce oxidative degradation but decrease binding affinity to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
